
N-methylpyrrolidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylpyrrolidin-2-amine is an organic compound that belongs to the class of pyrrolidines. It is a five-membered heterocyclic compound containing a nitrogen atom. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Ester-to-Amide Conversion: One common method involves treating gamma-butyrolactone with methylamine.
Partial Hydrogenation: Another method includes the partial hydrogenation of N-methylsuccinimide.
Acrylonitrile Reaction: The reaction of acrylonitrile with methylamine followed by hydrolysis is another industrial route.
Industrial Production Methods: The industrial production of N-methylpyrrolidin-2-amine involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Typically, the production is carried out in specialized reactors with precise control over reaction conditions to ensure consistency and quality .
化学反応の分析
Types of Reactions:
Oxidation: N-methylpyrrolidin-2-amine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
N-methylpyrrolidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-methylpyrrolidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and target .
類似化合物との比較
N-methylpyrrolidin-2-amine can be compared with other similar compounds, such as:
N-methylpyrrolidin-2-one: Both compounds share a similar structure but differ in their functional groups.
Pyrrolidin-2-one: This compound lacks the methyl group present in this compound.
N-phenylpyrrolidin-2-ones: These compounds have a phenyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C5H12N2 |
|---|---|
分子量 |
100.16 g/mol |
IUPAC名 |
N-methylpyrrolidin-2-amine |
InChI |
InChI=1S/C5H12N2/c1-6-5-3-2-4-7-5/h5-7H,2-4H2,1H3 |
InChIキー |
MXVPZFVOVXXPOB-UHFFFAOYSA-N |
正規SMILES |
CNC1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


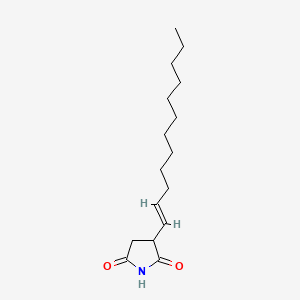
![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)

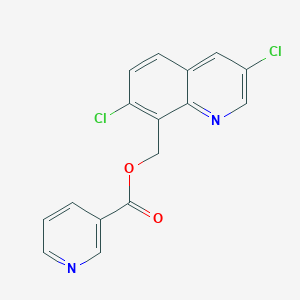

![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
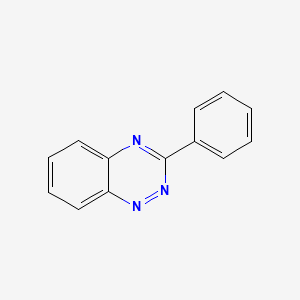
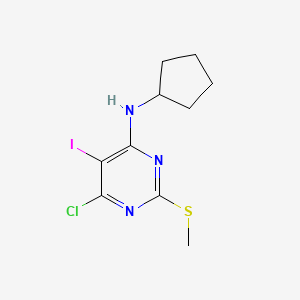
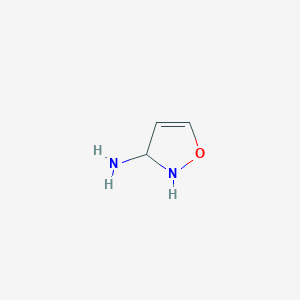
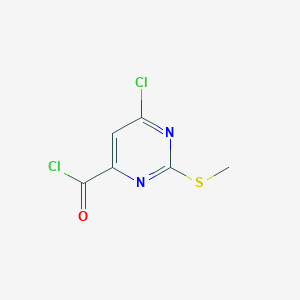
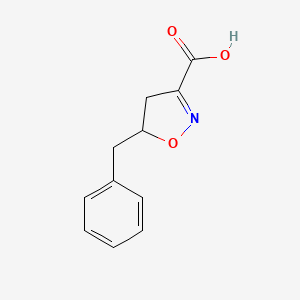

![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)
